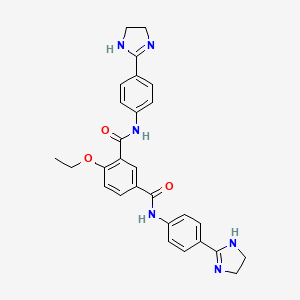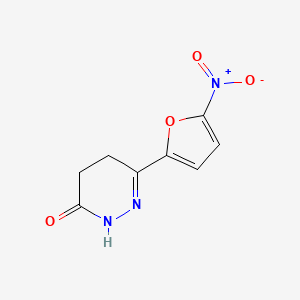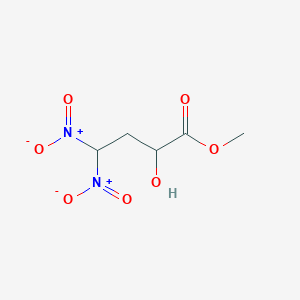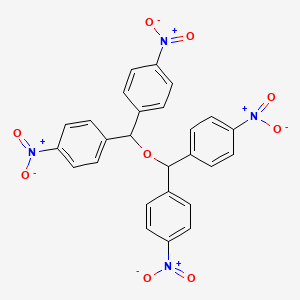
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide is a complex organic compound that features prominently in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide typically involves multiple steps, starting with the preparation of the imidazole rings. These rings are then coupled with the isophthalamide core through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in developing advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide exerts its effects involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing enzyme activity or receptor binding. The central isophthalamide core provides structural stability and facilitates the compound’s binding to its targets, thereby modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares the imidazole ring structure but differs in its overall molecular framework and applications.
N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide: A structurally related compound with one imidazole ring, offering different reactivity and application profiles.
Uniqueness
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide stands out due to its dual imidazole rings and central isophthalamide core, providing a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust structural properties.
Eigenschaften
Molekularformel |
C28H28N6O3 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-ethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N6O3/c1-2-37-24-12-7-20(27(35)33-21-8-3-18(4-9-21)25-29-13-14-30-25)17-23(24)28(36)34-22-10-5-19(6-11-22)26-31-15-16-32-26/h3-12,17H,2,13-16H2,1H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |
InChI-Schlüssel |
VLMWQXNBFRIOBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)





![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)


